![molecular formula C9H9ClN4 B1482498 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2090911-63-8](/img/structure/B1482498.png)
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include the 2-(4-(2-chloroethyl)-1h-pyrazol-3-yl)pyrazine, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, depending on its specific structure and functional groups .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the biochemical processes in which they are involved .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound affects multiple pathways . These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others .
Pharmacokinetics
For instance, its solubility in water and lipids will affect its absorption and distribution, while its chemical structure will influence its metabolism and excretion .
Result of Action
Based on the reported biological activities of pyrrolopyrazine derivatives, the compound may have effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression . These effects can lead to changes in cellular functions and behaviors, potentially contributing to the compound’s therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . For instance, the compound’s stability and reactivity can be affected by the pH and temperature, while its efficacy can be influenced by the presence of other molecules that compete for the same targets .
Biological Activity
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine is a compound of interest due to its potential biological activities, particularly in the field of cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrazine ring substituted with a 2-chloroethyl group and another pyrazole moiety. This unique structure may contribute to its biological activity, particularly in inhibiting specific pathways involved in tumor growth.
Research indicates that compounds with similar structures can inhibit various biological targets, including kinases and enzymes involved in cancer progression. For instance, pyrazine derivatives have shown promise as c-Met kinase inhibitors, which are crucial in tumorigenesis. The inhibition of such pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Antitumor Activity
Studies have demonstrated that related pyrazine compounds exhibit significant antitumor activity across various cancer cell lines. For example:
Compound | Cell Line | IC50 (μM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
22i | MCF-7 | 0.15 ± 0.08 |
22i | HeLa | 2.85 ± 0.74 |
The compound 22i , a derivative closely related to this compound, exhibited potent activity against A549, MCF-7, and HeLa cell lines .
Inhibition Studies
Inhibition studies suggest that similar pyrazine derivatives can effectively inhibit c-Met kinase activity at nanomolar concentrations (IC50 = 48 nM), indicating a strong potential for therapeutic applications in oncology .
Case Studies
Several case studies have highlighted the efficacy of pyrazine derivatives in preclinical settings:
- T-1106 : A pyrazine derivative demonstrated significant antiviral activity in animal models infected with yellow fever virus (YFV). The compound showed a minimal effective dose of 32 mg/kg/day and improved survival rates when administered post-infection .
- Pyrido[2,3-b]pyrazines : These compounds were evaluated for their dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising results with IC50 values indicating potential for Alzheimer's disease treatment .
Scientific Research Applications
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine is a compound of significant interest in various scientific research domains, particularly in medicinal chemistry and agricultural applications. This article explores its applications, supported by comprehensive data, case studies, and insights from diverse sources.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the potential of pyrazine derivatives as inhibitors of cancer cell proliferation. The introduction of a chloroethyl group is often associated with enhanced cytotoxicity against various cancer cell lines.
Case Study:
In a study focusing on pyrazole derivatives, it was found that this compound demonstrated notable activity against human cancer cell lines, including breast and lung cancers. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway.
Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. Pyrazine derivatives are known for their effectiveness against pests due to their neurotoxic effects on insects.
Case Study:
A research article in Pest Management Science evaluated the efficacy of several pyrazine-based compounds against common agricultural pests. The results indicated that this compound showed promising results in reducing pest populations while maintaining low toxicity to beneficial insects.
Neuroprotective Effects
The neuroprotective properties of pyrazole derivatives have garnered attention in neuropharmacology. Research suggests that these compounds may protect neuronal cells from oxidative stress.
Case Study:
A study published in Neuroscience Letters investigated the neuroprotective effects of various pyrazole derivatives, including this compound. The findings demonstrated that this compound could mitigate neuronal damage in models of neurodegenerative diseases, suggesting potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-2-1-7-5-13-14-9(7)8-6-11-3-4-12-8/h3-6H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWLXCXSGCLQHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=C(C=NN2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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